Cox-2-IN-23

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

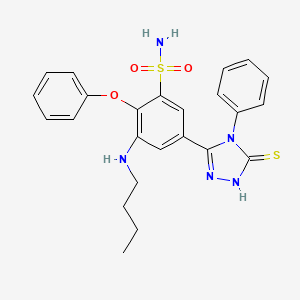

C24H25N5O3S2 |

|---|---|

Molecular Weight |

495.6 g/mol |

IUPAC Name |

3-(butylamino)-2-phenoxy-5-(4-phenyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)benzenesulfonamide |

InChI |

InChI=1S/C24H25N5O3S2/c1-2-3-14-26-20-15-17(23-27-28-24(33)29(23)18-10-6-4-7-11-18)16-21(34(25,30)31)22(20)32-19-12-8-5-9-13-19/h4-13,15-16,26H,2-3,14H2,1H3,(H,28,33)(H2,25,30,31) |

InChI Key |

JHVVXINBKCEAPA-UHFFFAOYSA-N |

Canonical SMILES |

CCCCNC1=C(C(=CC(=C1)C2=NNC(=S)N2C3=CC=CC=C3)S(=O)(=O)N)OC4=CC=CC=C4 |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Mechanism of Action of Cox-2-IN-23

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the selective cyclooxygenase-2 (COX-2) inhibitor, Cox-2-IN-23. It covers its core mechanism of action, quantitative efficacy and selectivity data, and the experimental methodologies used for its characterization.

Core Mechanism of Action

This compound functions as a selective inhibitor of the cyclooxygenase-2 (COX-2) enzyme. The COX enzymes, COX-1 and COX-2, are responsible for catalyzing the conversion of arachidonic acid into prostaglandins, which are key mediators of various physiological and pathophysiological processes.[1][2][3]

-

COX-1 is constitutively expressed in many tissues and plays a crucial role in "housekeeping" functions, such as protecting the gastrointestinal lining and maintaining kidney function.[3][4][5]

-

COX-2 , in contrast, is typically an inducible enzyme, with its expression significantly upregulated at sites of inflammation by stimuli such as cytokines and growth factors.[4][5] Prostaglandins produced by COX-2 are primary drivers of inflammation, pain, and fever.[3]

By preferentially inhibiting the COX-2 isoform, this compound effectively reduces the synthesis of pro-inflammatory prostaglandins at the site of inflammation.[3][4][6] This targeted action is designed to provide potent anti-inflammatory and analgesic effects while minimizing the gastrointestinal side effects, such as ulcers and bleeding, that are commonly associated with non-selective NSAIDs that also inhibit the protective functions of COX-1.[3][4][7] The selective inhibition of COX-2 prevents the conversion of arachidonic acid to Prostaglandin H2 (PGH2), the precursor for various inflammatory prostaglandins like PGE2.[2][7]

References

- 1. COX Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Integrated Pathways of COX-2 and mTOR: Roles in Cell Sensing and Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What are COX-2 inhibitors and how do they work? [synapse.patsnap.com]

- 4. List of COX-2 Inhibitors + Uses, Types & Side Effects - Drugs.com [drugs.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

Cox-2-IN-23: A Technical Overview of its Biological Activity and Function

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cox-2-IN-23 is a potent and selective inhibitor of the cyclooxygenase-2 (COX-2) enzyme. This technical guide provides a comprehensive overview of its biological activity, mechanism of action, and relevant experimental data based on available scientific literature. The information presented herein is intended to support further research and development efforts in the fields of inflammation and oncology.

Core Biological Activity: Selective COX-2 Inhibition

This compound demonstrates high selectivity in its inhibition of COX-2 over the COX-1 isoform. This selectivity is a critical attribute for therapeutic agents, as it minimizes the risk of gastrointestinal side effects associated with the inhibition of COX-1, which plays a protective role in the gastric mucosa.

Quantitative Biological Data

The following table summarizes the key quantitative data for this compound's biological activity. The data is compiled from in vitro and in vivo studies.

| Parameter | Value | Species/Assay | Reference |

| IC | 0.28 µM | Ovine | [1] |

| IC | 20.14 µM | Ovine | [1] |

| Selectivity Index (SI) | >71.9 | (IC | Calculated from[1] |

| In Vivo Activity | Anti-inflammatory | Carrageenan-induced paw edema in rats | [1] |

| Ulcerogenic Activity | Low | Compared to non-selective NSAIDs | [1] |

Note: The compound referred to as this compound is also described in the literature as compound 9a[1].

Mechanism of Action

The primary mechanism of action for this compound is the selective inhibition of the COX-2 enzyme. COX-2 is an inducible enzyme that is upregulated during inflammation and in certain cancers. It catalyzes the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever. By selectively blocking COX-2, this compound reduces the production of these pro-inflammatory prostaglandins.

Signaling Pathway of COX-2 Inhibition

The following diagram illustrates the signaling pathway affected by this compound.

Caption: Mechanism of action of this compound in inhibiting the COX-2 pathway.

Experimental Protocols

Detailed experimental methodologies are crucial for the replication and extension of research findings. The following are protocols for key assays used to characterize the biological activity of this compound.

In Vitro COX-1/COX-2 Inhibition Assay

This assay determines the inhibitory potency and selectivity of the compound against the two COX isoforms.

Principle: The assay measures the peroxidase activity of COX-1 and COX-2. The peroxidase activity is assayed colorimetrically by monitoring the appearance of oxidized N,N,N′,N′-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.

Materials:

-

Ovine COX-1 and human recombinant COX-2 enzymes

-

Arachidonic acid (substrate)

-

Heme

-

N,N,N′,N′-tetramethyl-p-phenylenediamine (TMPD)

-

Test compound (this compound)

-

Assay buffer (e.g., Tris-HCl)

-

Microplate reader

Procedure:

-

Prepare solutions of the test compound at various concentrations.

-

In a 96-well plate, add the assay buffer, enzyme (COX-1 or COX-2), and heme.

-

Add the test compound or vehicle control to the respective wells.

-

Incubate for a specified time (e.g., 15 minutes) at room temperature.

-

Initiate the reaction by adding arachidonic acid and TMPD.

-

Immediately read the absorbance at 590 nm at multiple time points to determine the reaction rate.

-

Calculate the percentage of inhibition for each concentration of the test compound.

-

Determine the IC

50value by plotting the percentage of inhibition against the logarithm of the compound concentration.

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Rat Paw Edema

This is a standard in vivo model to assess the anti-inflammatory effects of a compound.

Principle: Carrageenan, a phlogistic agent, is injected into the sub-plantar tissue of a rat's hind paw, inducing a localized inflammatory response characterized by edema. The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory activity.

Animals:

-

Male Wistar or Sprague-Dawley rats (typically 150-200 g)

Materials:

-

Carrageenan (1% w/v in saline)

-

Test compound (this compound)

-

Vehicle (e.g., 0.5% carboxymethyl cellulose)

-

Pletysmometer or digital calipers

Procedure:

-

Fast the rats overnight before the experiment.

-

Administer the test compound or vehicle orally or intraperitoneally at a specified dose (e.g., 9 mg/kg)[1].

-

After a set time (e.g., 1 hour), inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

-

Measure the paw volume or thickness at time 0 (before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).

-

Calculate the percentage of edema inhibition for the treated groups relative to the control group.

Experimental Workflow Diagram:

Caption: Workflow for the carrageenan-induced rat paw edema assay.

Conclusion

This compound is a selective COX-2 inhibitor with demonstrated in vitro potency and in vivo anti-inflammatory efficacy. Its high selectivity for COX-2 suggests a favorable gastrointestinal safety profile compared to non-selective NSAIDs. The provided data and experimental protocols offer a foundation for further investigation into the therapeutic potential of this compound in inflammatory diseases and other COX-2-mediated pathologies. Further research is warranted to fully elucidate its pharmacokinetic and pharmacodynamic properties, as well as its long-term safety and efficacy in various disease models.

References

An In-Depth Technical Guide to the In Vitro COX-1/COX-2 Selectivity Assay of a Representative Selective COX-2 Inhibitor

Disclaimer: Initial searches for a compound specifically named "Cox-2-IN-23" did not yield any public data. Therefore, this document serves as a comprehensive technical guide on the core principles and methodologies for determining the in vitro COX-1/COX-2 selectivity of a representative or hypothetical selective COX-2 inhibitor, hereafter referred to as "Test Compound." The data and protocols presented are synthesized from established methodologies for well-characterized COX inhibitors.

This guide is intended for researchers, scientists, and drug development professionals actively involved in the screening and characterization of novel anti-inflammatory agents.

Introduction to COX Isoforms and Selective Inhibition

Cyclooxygenase (COX), also known as prostaglandin-endoperoxide synthase, is a critical enzyme in the inflammatory pathway. It exists in two primary isoforms, COX-1 and COX-2.[1][2]

-

COX-1 is a constitutively expressed "housekeeping" enzyme found in most tissues. It is responsible for producing prostaglandins that regulate physiological processes, such as protecting the gastric mucosa and maintaining kidney function.[1][2]

-

COX-2 is an inducible enzyme, with its expression being significantly upregulated at sites of inflammation by cytokines and other inflammatory stimuli. It is the primary source of prostaglandins that mediate pain and inflammation.[1][2]

The therapeutic anti-inflammatory effects of nonsteroidal anti-inflammatory drugs (NSAIDs) are derived from the inhibition of COX-2. However, the common gastrointestinal side effects associated with traditional NSAIDs are a result of the simultaneous inhibition of COX-1.[3] Consequently, the development of selective COX-2 inhibitors is a key objective in creating safer anti-inflammatory therapies. The in vitro COX-1/COX-2 selectivity assay is a fundamental tool for quantifying the inhibitory potency and isoform selectivity of new chemical entities.

The Arachidonic Acid Signaling Pathway

The COX enzymes catalyze the conversion of arachidonic acid into prostaglandin H2 (PGH2), the precursor to various prostanoids that mediate inflammatory and physiological responses.[1][4][5][6] Selective COX-2 inhibitors aim to block this pathway at the inflammation-specific isoform, leaving the protective functions of COX-1 intact.

Experimental Protocol: Fluorometric COX-1/COX-2 Selectivity Assay

This protocol is based on a common method that measures the peroxidase activity of COX enzymes. The assay detects the intermediate product, Prostaglandin G2 (PGG2), using a fluorometric probe.[2][3][7][8][9] This method is suitable for high-throughput screening of potential inhibitors.

Materials and Reagents

-

Recombinant human or ovine COX-1 and COX-2 enzymes

-

COX Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

-

COX Probe (e.g., a compound that fluoresces upon oxidation)

-

COX Cofactor (e.g., a heme cofactor)

-

Arachidonic Acid (substrate)

-

Test Compound and reference inhibitors (e.g., Celecoxib for COX-2, SC-560 for COX-1)

-

Dimethyl Sulfoxide (DMSO) for dissolving compounds

-

96-well opaque microplates

-

Fluorescence microplate reader (Excitation/Emission = 535/587 nm)

Experimental Workflow

The following diagram outlines the key steps in performing the parallel assays for COX-1 and COX-2 inhibition.

Step-by-Step Procedure

-

Compound Preparation: Prepare a stock solution of the Test Compound in DMSO. Create a series of dilutions (e.g., 10-point curve) to determine the IC50 value. Prepare stocks of reference inhibitors similarly.

-

Reaction Mix Preparation: For each enzyme (COX-1 and COX-2, run in separate plates or sections of a plate), prepare a master reaction mix containing the COX Assay Buffer, COX Cofactor, and COX Probe.

-

Plate Loading:

-

Enzyme Control (EC): Add the reaction mix and DMSO (vehicle control) to designated wells.

-

Inhibitor Control (IC): Add the reaction mix and a known inhibitor (e.g., Celecoxib for the COX-2 plate) to designated wells.

-

Test Compound (TC): Add the reaction mix and the various dilutions of the Test Compound to the remaining wells.

-

-

Enzyme Addition: Add the diluted COX-1 or COX-2 enzyme to all wells except the 'no enzyme' background controls.

-

Pre-incubation: Gently mix the plate and incubate at 25°C for 10 minutes. This allows the inhibitors to bind to the enzymes before the substrate is introduced.

-

Reaction Initiation: Add the arachidonic acid solution to all wells to start the reaction. It is crucial to add this simultaneously to all wells, for instance, using a multi-channel pipette.

-

Fluorescence Measurement: Immediately place the plate in a microplate reader and begin kinetic measurement of fluorescence intensity (Ex/Em = 535/587 nm) at 25°C for 5 to 10 minutes.

Data Analysis

-

Calculate Reaction Rate: For each well, determine the rate of reaction (slope) by choosing two time points within the linear portion of the kinetic curve (ΔRFU / ΔT).

-

Calculate Percent Inhibition: Use the following formula for each concentration of the Test Compound: % Inhibition = [(Slope_EC - Slope_TC) / Slope_EC] * 100

-

Determine IC50: Plot the percent inhibition against the logarithm of the Test Compound concentration. Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to calculate the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of enzyme activity.

-

Calculate Selectivity Index (SI): The SI is a crucial metric for quantifying selectivity. It is calculated as the ratio of the IC50 values.[3][10] Selectivity Index (SI) = IC50 (COX-1) / IC50 (COX-2) A higher SI value indicates greater selectivity for COX-2.

Data Presentation: Quantitative Results

The following table presents hypothetical but representative data for our "Test Compound," compared to the well-known selective COX-2 inhibitor, Celecoxib.

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) [COX-1/COX-2] |

| Test Compound | 15.5 | 0.75 | 20.7 |

| Celecoxib (Reference) | 13.02 | 0.49 | 26.6 [10] |

Table 1: In Vitro COX-1 and COX-2 inhibitory activities and selectivity index for the Test Compound and the reference compound, Celecoxib.

Interpretation: The hypothetical data indicates that the Test Compound is a potent inhibitor of COX-2 with an IC50 value in the sub-micromolar range. It exhibits a high degree of selectivity for COX-2 over COX-1, with a selectivity index of 20.7. This profile is comparable to that of Celecoxib, suggesting it is a promising candidate for further development as a selective anti-inflammatory agent.

References

- 1. Physiology and pathophysiology of cyclooxygenase-2 and prostaglandin E2 in the kidney - PMC [pmc.ncbi.nlm.nih.gov]

- 2. abcam.com [abcam.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. CV Physiology | Arachidonic Acid Metabolites (Prostaglandins and Related Compounds) [cvphysiology.com]

- 6. researchgate.net [researchgate.net]

- 7. assaygenie.com [assaygenie.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Binding Affinity of Cox-2-IN-23 to Cyclooxygenase-2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity of the selective cyclooxygenase-2 (COX-2) inhibitor, Cox-2-IN-23, also identified as compound 9a. This document consolidates available quantitative data, details the experimental protocols for its binding affinity determination, and visualizes the relevant biological pathways and experimental workflows.

Quantitative Binding Affinity Data

This compound has been identified as a selective inhibitor of COX-2. The inhibitory activity is quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.

| Compound | Target | IC50 (µM) | Selectivity Index (COX-1 IC50 / COX-2 IC50) |

| This compound (compound 9a) | COX-2 | 0.28[1][2][3][4] | 71.9 |

| COX-1 | 20.14[1][2][3][4] |

The selectivity index of 71.9 indicates that this compound is approximately 72 times more potent at inhibiting COX-2 than COX-1, highlighting its selective nature. This selectivity is a critical attribute for developing anti-inflammatory drugs with a reduced risk of gastrointestinal side effects associated with non-selective COX inhibitors.[1][2][3]

Experimental Protocol: In Vitro COX Inhibitory Assay

The binding affinity of this compound was determined using an in vitro cyclooxygenase inhibition assay. The following protocol is based on the methodologies described for the evaluation of novel benzenesulfonamide derivatives based on a bumetanide scaffold.[5]

Objective: To determine the IC50 values of this compound for both COX-1 and COX-2 enzymes.

Materials:

-

Enzymes: Ovine COX-1 and human recombinant COX-2

-

Substrate: Arachidonic Acid

-

Cofactors: Hematin, L-epinephrine

-

Buffer: Tris-HCl buffer (pH 8.0)

-

Test Compound: this compound (dissolved in DMSO)

-

Detection Reagent: A colorimetric or fluorometric probe to measure prostaglandin production.

Procedure:

-

Enzyme Preparation: The COX-1 and COX-2 enzymes are diluted to the appropriate concentration in Tris-HCl buffer.

-

Reaction Mixture Preparation: In a suitable reaction vessel (e.g., 96-well plate), the reaction buffer, hematin, and L-epinephrine are combined.

-

Inhibitor Addition: Various concentrations of this compound (or a vehicle control, DMSO) are added to the reaction mixture.

-

Enzyme Addition and Pre-incubation: The COX enzyme is added to the mixture containing the test compound and cofactors. The mixture is pre-incubated for a defined period (e.g., 10 minutes) at a specific temperature (e.g., 37°C) to allow for inhibitor binding.

-

Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate, arachidonic acid.

-

Incubation: The reaction is allowed to proceed for a specific time (e.g., 2 minutes) at 37°C.

-

Reaction Termination: The reaction is stopped by the addition of a quenching agent (e.g., a saturated stannous chloride solution).

-

Detection: The amount of prostaglandin produced is quantified using a suitable detection method, such as colorimetry or fluorometry. The intensity of the signal is inversely proportional to the inhibitory activity of the compound.

-

Data Analysis: The percentage of inhibition for each concentration of this compound is calculated relative to the vehicle control. The IC50 value is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Visualizations

Experimental Workflow for In Vitro COX Inhibition Assay

References

- 1. profiles.wustl.edu [profiles.wustl.edu]

- 2. Tacrine-hydroxamate derivatives as multitarget-directed ligands for the treatment of Alzheimer's disease: Design, synthesis, and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years - PMC [pmc.ncbi.nlm.nih.gov]

- 4. New therapeutics beyond amyloid-β and tau for the treatment of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, synthesis, and pharmacological evaluation of novel and selective COX-2 inhibitors based on bumetanide scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

Initial screening of Cox-2-IN-23 in cell lines

An In-depth Technical Guide to the Initial Cellular Screening of Cox-2-IN-23

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the initial in vitro screening of a novel selective cyclooxygenase-2 (COX-2) inhibitor, designated this compound. The document outlines the methodologies for assessing the compound's inhibitory activity, its effects on cancer cell proliferation, and its impact on relevant signaling pathways. Detailed experimental protocols, data presentation in tabular format, and visual diagrams of workflows and signaling cascades are included to facilitate understanding and replication of the described experiments. This guide is intended for researchers and professionals in the field of drug discovery and development.

Introduction

Cyclooxygenase-2 (COX-2) is an enzyme that is often overexpressed in inflammatory conditions and various types of cancers.[1][2][3][4] It plays a crucial role in the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.[4][5][6] Consequently, selective inhibition of COX-2 is a well-established therapeutic strategy for treating inflammatory disorders and has shown potential in cancer chemoprevention and therapy.[2][3][7]

This compound is a novel synthetic molecule designed for potent and selective inhibition of the COX-2 enzyme. This guide details the initial screening of this compound in various cell lines to characterize its biological activity and elucidate its mechanism of action.

Data Summary

The following tables summarize the quantitative data obtained from the initial screening of this compound.

Table 1: In Vitro COX-1 and COX-2 Inhibitory Activity of this compound

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1 IC50 / COX-2 IC50) |

| This compound | 15.2 | 0.45 | 33.8 |

| Celecoxib (Control) | 13.02 | 0.49 | 26.6 |

IC50 values were determined using a colorimetric or fluorometric COX inhibitor screening assay.[8][9]

Table 2: Anti-proliferative Activity of this compound in Cancer Cell Lines

| Cell Line | COX-2 Expression | IC50 (µM) after 48h treatment |

| HT-29 (Colon Cancer) | High | 25.8 |

| MDA-MB-231 (Breast Cancer) | High | 32.1 |

| A549 (Lung Cancer) | High | 41.5 |

| A-2780-s (Ovarian Cancer) | Negative | > 100 |

IC50 values were determined using the MTT assay.[9][10]

Experimental Protocols

In Vitro COX Inhibition Assay

This assay determines the concentration of this compound required to inhibit 50% of the activity of recombinant human COX-1 and COX-2 enzymes.

Methodology:

-

Reagent Preparation: Reconstitute recombinant human COX-1 and COX-2 enzymes in the provided assay buffer. Prepare a stock solution of this compound and the control inhibitor (e.g., Celecoxib) in DMSO.

-

Reaction Setup: In a 96-well plate, add the assay buffer, heme, and the respective COX enzyme to each well.

-

Inhibitor Addition: Add serial dilutions of this compound or the control inhibitor to the wells. Include a no-inhibitor control.

-

Initiation of Reaction: Add arachidonic acid, the substrate for COX enzymes, to initiate the enzymatic reaction.

-

Detection: The peroxidase activity of COX is measured colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm using a plate reader.[9]

-

Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 values by fitting the data to a dose-response curve.

Cell Culture

Human cancer cell lines HT-29, MDA-MB-231, A549, and A-2780-s are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, at 37°C in a humidified atmosphere with 5% CO2.[9]

MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

Methodology:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 1 to 200 µM) for 48 hours. Include a vehicle control (DMSO).[9]

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[9]

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 545 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values.

Western Blot Analysis

Western blotting is used to detect specific proteins in a sample and can be used to assess the effect of this compound on the expression of proteins involved in apoptosis and cell signaling.

Methodology:

-

Cell Lysis: Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer containing protease inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.

-

Immunoblotting: Block the membrane and incubate with primary antibodies against target proteins (e.g., Bcl-2, Bax, Caspase-3, p-Akt, Akt) overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

Visualization of Pathways and Workflows

Experimental Workflow for Initial Screening

The following diagram illustrates the overall workflow for the initial screening of this compound.

Caption: Workflow for the initial screening of this compound.

COX-2 Signaling Pathway and Point of Inhibition

This diagram depicts the canonical COX-2 signaling pathway and illustrates the inhibitory action of this compound.

Caption: Inhibition of the COX-2 signaling pathway by this compound.

PI3K/Akt Signaling Pathway and Potential Modulation by this compound

COX-2 has been shown to influence the PI3K/Akt signaling pathway, which is critical for cell survival and proliferation. The following diagram illustrates this relationship and the potential impact of this compound.

Caption: Potential modulation of the PI3K/Akt pathway by this compound.

Conclusion

The initial screening of this compound demonstrates its potent and selective inhibition of the COX-2 enzyme. The compound exhibits significant anti-proliferative activity in cancer cell lines with high COX-2 expression, while having minimal effect on a COX-2 negative cell line. This suggests that the cytotoxic effects of this compound are, at least in part, mediated through the inhibition of COX-2. Further investigation into the precise molecular mechanisms, including its effects on downstream signaling pathways such as PI3K/Akt, is warranted to fully elucidate its therapeutic potential.

References

- 1. COX-2 Inhibitor Screening Kit - Creative BioMart [creativebiomart.net]

- 2. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cyclooxygenase-2 inhibitor - Wikipedia [en.wikipedia.org]

- 4. drugs.com [drugs.com]

- 5. COX Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. What are COX-2 inhibitors and how do they work? [synapse.patsnap.com]

- 7. Cyclooxygenase-2 (COX-2) as a Target of Anticancer Agents: A Review of Novel Synthesized Scaffolds Having Anticancer and COX-2 Inhibitory Potentialities - PMC [pmc.ncbi.nlm.nih.gov]

- 8. assaygenie.com [assaygenie.com]

- 9. Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents [openmedicinalchemistryjournal.com]

- 10. In vitro cytotoxic evaluation of some synthesized COX-2 inhibitor derivatives against a panel of human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Novel COX-2 Inhibitors: Focus on Cox-2-IN-23

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclooxygenase-2 (COX-2) is a key enzyme in the inflammatory cascade, and its selective inhibition remains a cornerstone of anti-inflammatory therapy. The development of novel, selective COX-2 inhibitors aims to retain the therapeutic benefits of traditional non-steroidal anti-inflammatory drugs (NSAIDs) while minimizing their associated gastrointestinal side effects. This technical guide provides an in-depth review of novel COX-2 inhibitors, with a specific focus on Cox-2-IN-23, a promising benzenesulfonamide-based selective inhibitor. This document details the pharmacological data, experimental protocols for its evaluation, and the underlying signaling pathways.

Introduction to COX-2 Inhibition

The enzyme cyclooxygenase (COX) is responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.[1] There are two primary isoforms of this enzyme: COX-1 and COX-2. COX-1 is constitutively expressed in most tissues and is involved in homeostatic functions, such as protecting the gastric mucosa and maintaining kidney function.[1] In contrast, COX-2 is an inducible enzyme, with its expression being significantly upregulated at sites of inflammation by various stimuli, including cytokines and growth factors.[2]

Traditional NSAIDs, such as ibuprofen and naproxen, are non-selective and inhibit both COX-1 and COX-2. While their anti-inflammatory effects are primarily mediated through COX-2 inhibition, their simultaneous inhibition of COX-1 is responsible for the common side effects of gastric irritation and ulceration.[3] This understanding led to the development of a new class of drugs known as selective COX-2 inhibitors, or "coxibs," designed to specifically target the COX-2 enzyme, thereby reducing the risk of gastrointestinal complications.[3]

This compound: A Novel Selective COX-2 Inhibitor

This compound is a novel benzenesulfonamide derivative that has demonstrated high selectivity for the COX-2 enzyme.[4][5] It is identified as compound 9a in the publication "Design, synthesis, and pharmacological evaluation of novel and selective COX-2 inhibitors based on bumetanide scaffold" by Ibrahim T.S. et al. (2020) in Bioorganic Chemistry.[4]

Chemical Structure and Properties

-

IUPAC Name: 4-(3-(4-(aminosulfonyl)phenyl)-5-(4-chlorophenyl)-1H-pyrazol-1-yl)benzoic acid

-

Molecular Formula: C22H16ClN3O4S

-

Molecular Weight: 469.9 g/mol

-

Scaffold: Benzenesulfonamide-based pyrazole

Quantitative Pharmacological Data

The inhibitory activity of this compound against COX-1 and COX-2, along with its in vivo anti-inflammatory efficacy and ulcerogenic potential, has been evaluated and is summarized below.

| Parameter | This compound (Compound 9a) | Celecoxib (Reference) |

| COX-1 IC50 (µM) | 20.14[4][5] | Not explicitly stated for direct comparison in the source |

| COX-2 IC50 (µM) | 0.28[4][5] | Not explicitly stated for direct comparison in the source |

| Selectivity Index (COX-1 IC50 / COX-2 IC50) | 71.93 | Not explicitly stated for direct comparison in the source |

| In Vivo Anti-inflammatory Activity (% Edema Inhibition) | Higher efficacy than celecoxib[4] | Standard reference |

| Ulcerogenic Activity | Low ulcerogenic potential, similar to celecoxib[4][5] | Low ulcerogenic potential |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the evaluation of novel COX-2 inhibitors like this compound.

Synthesis of this compound (A Representative Protocol for Pyrazole-based Inhibitors)

While the exact, step-by-step synthesis of this compound is detailed within the source publication, a general and representative protocol for the synthesis of similar 1,3,5-trisubstituted pyrazole derivatives is provided below for illustrative purposes. This typically involves a Claisen-Schmidt condensation followed by a cyclization reaction.

Step 1: Synthesis of Chalcone Intermediate

-

To a solution of an appropriate acetophenone derivative (1 mmol) in ethanol, add an appropriate aromatic aldehyde (1 mmol).

-

Add a catalytic amount of a base (e.g., aqueous NaOH or KOH) dropwise while stirring at room temperature.

-

Continue stirring for 2-4 hours until the reaction is complete (monitored by TLC).

-

Pour the reaction mixture into crushed ice and acidify with dilute HCl.

-

Filter the precipitated solid, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to yield the chalcone.

Step 2: Synthesis of the Pyrazole Derivative

-

Dissolve the synthesized chalcone (1 mmol) in a suitable solvent such as ethanol or glacial acetic acid.

-

Add hydrazine hydrate or a substituted hydrazine derivative (1.2 mmol).

-

Reflux the reaction mixture for 6-8 hours.

-

Monitor the reaction progress using TLC.

-

After completion, cool the reaction mixture and pour it into ice-cold water.

-

Filter the resulting solid, wash with water, and purify by recrystallization or column chromatography to obtain the final pyrazole product.

In Vitro COX-1/COX-2 Inhibition Assay

This protocol is based on a widely used method for determining the inhibitory potency of compounds against COX-1 and COX-2 enzymes.

Materials:

-

Human recombinant COX-1 and COX-2 enzymes

-

Arachidonic acid (substrate)

-

Test compound (e.g., this compound) dissolved in DMSO

-

Reaction buffer (e.g., Tris-HCl buffer, pH 8.0)

-

Cofactors (e.g., hematin, epinephrine)

-

EIA (Enzyme Immunoassay) kit for prostaglandin E2 (PGE2) detection

Procedure:

-

Prepare a reaction mixture containing the reaction buffer, cofactors, and the respective COX enzyme (COX-1 or COX-2).

-

Add various concentrations of the test compound to the reaction mixture and pre-incubate for a defined period (e.g., 15 minutes) at 37°C.

-

Initiate the enzymatic reaction by adding arachidonic acid.

-

Incubate for a specific time (e.g., 10 minutes) at 37°C.

-

Stop the reaction by adding a quenching agent (e.g., HCl).

-

Measure the amount of PGE2 produced using a competitive EIA kit according to the manufacturer's instructions.

-

Calculate the percentage of inhibition for each concentration of the test compound relative to a control without the inhibitor.

-

Determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats

This is a standard and widely accepted model for evaluating the acute anti-inflammatory activity of pharmacological agents.

Animals:

-

Male Wistar or Sprague-Dawley rats (150-200 g)

Materials:

-

Carrageenan (1% w/v in sterile saline)

-

Test compound (e.g., this compound) suspended in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose)

-

Reference drug (e.g., Celecoxib)

-

Plethysmometer

Procedure:

-

Fast the animals overnight with free access to water.

-

Administer the test compound or reference drug orally or intraperitoneally at a specific dose (e.g., 9 mg/kg for this compound).[5] The control group receives only the vehicle.

-

After a set period (e.g., 1 hour), induce inflammation by injecting 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

-

Measure the paw volume of each rat using a plethysmometer at 0 hours (before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).

-

Calculate the percentage of inhibition of edema for each group at each time point using the following formula: % Inhibition = [ (Vc - Vt) / Vc ] * 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Ulcerogenic Activity Assay

This assay is used to assess the potential of NSAIDs to induce gastric ulcers.

Animals:

-

Male Wistar rats (200-250 g)

Materials:

-

Test compound (e.g., this compound)

-

Reference drug (e.g., Celecoxib, Indomethacin)

-

Vehicle (e.g., 0.5% carboxymethyl cellulose)

-

Dissecting microscope

Procedure:

-

Fast the animals for 24 hours before drug administration, with free access to water.

-

Administer the test compound, reference drug, or vehicle orally at a high dose (e.g., multiple times the therapeutic dose) daily for a specified number of days (e.g., 4 days).

-

On the final day, after a set time post-administration (e.g., 6 hours), euthanize the animals by cervical dislocation.

-

Remove the stomach and open it along the greater curvature.

-

Wash the stomach gently with saline to remove gastric contents.

-

Examine the gastric mucosa for the presence of ulcers, erosions, or hemorrhages using a dissecting microscope.

-

Score the ulcers based on their number and severity using a predefined scoring system (e.g., 0 = no ulcers, 1 = mild, 2 = moderate, 3 = severe).

-

Calculate the ulcer index for each group, which is the mean score of all animals in that group.

Signaling Pathways and Visualizations

The anti-inflammatory effects of COX-2 inhibitors are a direct result of their modulation of specific signaling pathways.

COX-2 Signaling Pathway in Inflammation

Inflammatory stimuli, such as cytokines (e.g., IL-1β, TNF-α) and bacterial lipopolysaccharide (LPS), activate intracellular signaling cascades that lead to the upregulation of COX-2 expression. Key pathways involved include the NF-κB and MAPK pathways. Once expressed, COX-2 catalyzes the conversion of arachidonic acid to prostaglandin H2 (PGH2), which is then converted to various prostaglandins, including PGE2. PGE2 is a potent mediator of inflammation, causing vasodilation, increased vascular permeability, and sensitization of nociceptors, leading to edema and pain.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis of 3,4-dihydroquinolin-2(1H)-one derivatives with anticonvulsant activity and their binding to the GABAA receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and Antimicrobial Studies of 4-[3-(3-Fluorophenyl)-4-formyl-1 H-pyrazol-1-yl]benzoic Acid and 4-[3-(4-Fluorophenyl)-4-formyl-1 H-pyrazol-1-yl]benzoic Acid as Potent Growth Inhibitors of Drug-Resistant Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design, synthesis, and pharmacological evaluation of novel and selective COX-2 inhibitors based on bumetanide scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

Methodological & Application

Application Notes and Protocols for Cox-2-IN-23 In Vivo Animal Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclooxygenase-2 (COX-2) is an enzyme responsible for the production of prostaglandins, which are key mediators of inflammation and pain.[1][2] Selective inhibition of COX-2 is a therapeutic strategy to alleviate these symptoms while minimizing the gastrointestinal side effects associated with non-selective nonsteroidal anti-inflammatory drugs (NSAIDs) that also inhibit the constitutively expressed COX-1 enzyme.[2][3] Cox-2-IN-23 is a novel, potent, and selective inhibitor of COX-2. These application notes provide detailed protocols for in vivo animal studies to evaluate the efficacy and mechanism of action of this compound in preclinical models of inflammation and pain.

Mechanism of Action

This compound selectively binds to and inhibits the COX-2 enzyme, preventing the conversion of arachidonic acid to prostaglandin H2, the precursor for various pro-inflammatory prostaglandins (e.g., PGE2, PGI2).[4][5] By reducing prostaglandin synthesis at sites of inflammation, this compound is expected to exhibit potent anti-inflammatory and analgesic effects.[2]

Signaling Pathway

The diagram below illustrates the signaling pathway affected by this compound.

In Vivo Efficacy Studies

The following are representative protocols for evaluating the anti-inflammatory and analgesic efficacy of this compound in rodent models.

Carrageenan-Induced Paw Edema in Rats

This is a widely used model to assess the anti-inflammatory activity of novel compounds.

Experimental Protocol:

-

Animals: Male Wistar rats (180-200 g).

-

Acclimation: Acclimate animals for at least 7 days with free access to food and water.

-

Grouping: Randomly assign animals to the following groups (n=6-8 per group):

-

Vehicle Control (e.g., 0.5% Carboxymethylcellulose)

-

This compound (e.g., 1, 5, 10 mg/kg)

-

Positive Control (e.g., Celecoxib, 10 mg/kg)

-

-

Drug Administration: Administer the vehicle, this compound, or positive control orally (p.o.) via gavage.

-

Induction of Inflammation: One hour after drug administration, inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw.

-

Measurement of Paw Edema: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, 4, and 6 hours post-carrageenan injection.

-

Data Analysis: Calculate the percentage inhibition of paw edema for each group compared to the vehicle control.

Data Presentation:

| Treatment Group | Dose (mg/kg) | Paw Volume Increase at 3h (mL) | % Inhibition |

| Vehicle Control | - | 0.85 ± 0.05 | - |

| This compound | 1 | 0.62 ± 0.04 | 27.1 |

| This compound | 5 | 0.41 ± 0.03 | 51.8 |

| This compound | 10 | 0.25 ± 0.02 | 70.6 |

| Celecoxib | 10 | 0.28 ± 0.03 | 67.1 |

Formalin-Induced Nociception in Mice

This model assesses both acute and chronic pain responses.

Experimental Protocol:

-

Animals: Male Swiss albino mice (20-25 g).

-

Acclimation: Acclimate animals for at least 3 days.

-

Grouping: Randomly assign animals to the following groups (n=8-10 per group):

-

Vehicle Control

-

This compound (e.g., 5, 10, 20 mg/kg)

-

Positive Control (e.g., Ketoprofen, 42 mg/kg)

-

-

Drug Administration: Administer the vehicle, this compound, or positive control orally (p.o.) 60 minutes before the formalin injection.

-

Induction of Nociception: Inject 20 µL of 5% formalin solution into the dorsal surface of the right hind paw.

-

Observation: Immediately place the mice in an observation chamber and record the total time spent licking the injected paw during the first 5 minutes (early phase, neurogenic pain) and from 15 to 30 minutes (late phase, inflammatory pain).

-

Data Analysis: Compare the licking time in the treated groups to the vehicle control group.

Data Presentation:

| Treatment Group | Dose (mg/kg) | Licking Time (s) - Early Phase | Licking Time (s) - Late Phase |

| Vehicle Control | - | 85.2 ± 7.1 | 150.5 ± 12.3 |

| This compound | 5 | 78.9 ± 6.5 | 95.3 ± 8.9 |

| This compound | 10 | 75.1 ± 5.8 | 62.1 ± 7.4 |

| This compound | 20 | 72.4 ± 6.2 | 40.7 ± 5.1 |

| Ketoprofen | 42 | 45.3 ± 4.9 | 35.8 ± 4.7 |

Experimental Workflow Visualization

The following diagram outlines the general workflow for an in vivo efficacy study.

Safety and Tolerability

While selective COX-2 inhibitors generally have a better gastrointestinal safety profile than non-selective NSAIDs, potential cardiovascular and renal adverse effects should be monitored.[4][6] Long-term toxicity studies and specific models to assess cardiovascular and renal function are recommended for comprehensive safety evaluation of this compound.

Conclusion

The protocols outlined in these application notes provide a framework for the in vivo evaluation of this compound. The carrageenan-induced paw edema and formalin-induced nociception models are robust and well-characterized for assessing the anti-inflammatory and analgesic properties of novel COX-2 inhibitors. The provided data tables and diagrams serve as a guide for data presentation and visualization of the experimental workflow and underlying mechanism of action. Further studies, including pharmacokinetic and toxicokinetic profiling, are essential for the continued development of this compound as a potential therapeutic agent.

References

- 1. Cyclooxygenase-2 inhibitor - Wikipedia [en.wikipedia.org]

- 2. What are COX-2 inhibitors and how do they work? [synapse.patsnap.com]

- 3. my.clevelandclinic.org [my.clevelandclinic.org]

- 4. COX Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Efficacy and Safety of COX-2 Inhibitors in the Clinical Management of Arthritis: Mini Review - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Studying Prostaglandin E2 Production with Cox-2-IN-23

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing Cox-2-IN-23, a selective cyclooxygenase-2 (COX-2) inhibitor, as a tool to investigate prostaglandin E2 (PGE2) production in various in vitro and in vivo models. This document outlines the mechanism of action, provides detailed experimental protocols, and presents quantitative data to facilitate the design and execution of studies in inflammation, cancer, and other pathologies where the COX-2/PGE2 axis is implicated.

Introduction to this compound

This compound is a potent and selective inhibitor of the COX-2 enzyme, which plays a crucial role in the inflammatory cascade and tumorigenesis by catalyzing the synthesis of prostaglandins, including PGE2.[1] Unlike non-selective nonsteroidal anti-inflammatory drugs (NSAIDs) that inhibit both COX-1 and COX-2, the selectivity of this compound for COX-2 minimizes the risk of gastrointestinal side effects associated with the inhibition of the constitutively expressed COX-1 enzyme.[2][3] This makes this compound an invaluable research tool for dissecting the specific roles of COX-2 in various physiological and pathological processes.

Mechanism of Action

Cyclooxygenase enzymes convert arachidonic acid into the intermediate prostaglandin H2 (PGH2), which is then further metabolized by specific synthases to produce various prostaglandins, including PGE2.[3][4] COX-1 is typically expressed in most tissues and is involved in homeostatic functions, whereas COX-2 is an inducible enzyme, with its expression being upregulated by inflammatory stimuli, cytokines, and mitogens.[2][5] this compound selectively binds to the active site of the COX-2 enzyme, preventing the conversion of arachidonic acid to PGH2 and thereby inhibiting the downstream production of PGE2.[1][3]

Quantitative Data

The following tables summarize the key quantitative data for this compound and other relevant COX-2 inhibitors for comparative purposes.

Table 1: In Vitro Inhibitory Activity of this compound

| Target | IC50 (μM) | Source |

| COX-2 | 0.28 | [6] |

| COX-1 | 20.14 | [6] |

Table 2: Comparative In Vitro Inhibitory Activity of Selected COX-2 Inhibitors

| Compound | COX-2 IC50 (μM) | COX-1 IC50 (μM) | Selectivity Index (COX-1/COX-2) |

| This compound | 0.28 | 20.14 | 71.9 |

| Celecoxib | 0.05 | 14.7 | 294 |

| Lonimacranthoide VI | ~10-100 (concentration dependent) | >100 | - |

| Indomethacin | - | - | Non-selective |

Note: IC50 values and selectivity indices can vary depending on the assay conditions.

Experimental Protocols

This section provides detailed protocols for studying the effect of this compound on PGE2 production in cell-based assays.

In Vitro COX-2 Inhibition Assay (Enzyme-Based)

This protocol is adapted from commercially available COX inhibitor screening kits and is suitable for determining the direct inhibitory effect of this compound on purified COX-2 enzyme.

Materials:

-

Human recombinant COX-2 enzyme

-

COX-2 Assay Buffer

-

Heme

-

Arachidonic Acid (substrate)

-

This compound

-

DMSO (vehicle control)

-

96-well plate

-

Plate reader

Procedure:

-

Prepare a stock solution of this compound in DMSO.

-

In a 96-well plate, add the following to each well:

-

150 µL of COX-2 Assay Buffer

-

10 µL of Heme

-

10 µL of diluted human recombinant COX-2 enzyme

-

-

Add 10 µL of various concentrations of this compound (e.g., 0.01 µM to 100 µM) or DMSO for the vehicle control.

-

Incubate the plate for 15 minutes at 37°C.

-

Initiate the reaction by adding 10 µL of arachidonic acid to each well.

-

Incubate for 10 minutes at 37°C.

-

Stop the reaction according to the kit manufacturer's instructions.

-

Measure the product formation (e.g., PGF2α, a stable derivative of PGH2) using a plate reader.

-

Calculate the percent inhibition for each concentration of this compound and determine the IC50 value.

Cell-Based Assay for PGE2 Production

This protocol describes how to measure the effect of this compound on PGE2 production in cultured cells, such as RAW 264.7 macrophage cells, in response to an inflammatory stimulus.

Materials:

-

RAW 264.7 cells (or other suitable cell line)

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Lipopolysaccharide (LPS) from E. coli

-

This compound

-

DMSO (vehicle control)

-

Phosphate-buffered saline (PBS)

-

Prostaglandin E2 (PGE2) ELISA kit

-

24-well cell culture plates

Procedure:

-

Seed RAW 264.7 cells in 24-well plates at a density of 2.5 x 10^5 cells/well and allow them to adhere overnight.

-

The next day, replace the medium with fresh, serum-free medium.

-

Pre-treat the cells with various concentrations of this compound (e.g., 0.1 µM to 50 µM) or DMSO for 1 hour.

-

Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce COX-2 expression and PGE2 production. Include an unstimulated control group.

-

After the incubation period, collect the cell culture supernatant.

-

Centrifuge the supernatant to remove any cellular debris.

-

Measure the concentration of PGE2 in the supernatant using a commercial PGE2 ELISA kit, following the manufacturer's instructions.[7][8]

-

Normalize the PGE2 concentration to the total protein content of the cells in each well, if necessary.

-

Calculate the percentage of PGE2 inhibition at each concentration of this compound relative to the LPS-stimulated control.

Visualizations

The following diagrams illustrate the key pathways and workflows described in these application notes.

Caption: COX-2 signaling pathway for PGE2 production and the inhibitory action of this compound.

Caption: Experimental workflow for studying the effect of this compound on PGE2 production.

Caption: Logical relationship for using this compound to study PGE2 production.

References

- 1. Frontiers | Cyclooxygenase-2-Prostaglandin E2 pathway: A key player in tumor-associated immune cells [frontiersin.org]

- 2. Non-steroidal anti-inflammatory drugs: recent advances in the use of synthetic COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Role of COX-2 and PGE2 in the Regulation of Immunomodulation and Other Functions of Mesenchymal Stromal Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Physiology and pathophysiology of cyclooxygenase-2 and prostaglandin E2 in the kidney - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Inhibition of COX-2 and PGE2 in LPS-stimulated RAW264.7 cells by lonimacranthoide VI, a chlorogenic acid ester saponin - PMC [pmc.ncbi.nlm.nih.gov]

- 8. arborassays.com [arborassays.com]

Application of Cox-2-IN-23 in Cancer Cell Proliferation Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclooxygenase-2 (COX-2) is an enzyme frequently overexpressed in various types of cancer, playing a crucial role in tumor progression, angiogenesis, and resistance to apoptosis.[1][2] Its inhibition has emerged as a promising strategy for cancer therapy and chemoprevention. Cox-2-IN-23 is a potent and selective inhibitor of COX-2, demonstrating significant anti-proliferative and pro-apoptotic effects in cancer cells. This document provides detailed application notes and experimental protocols for the use of this compound in cancer cell proliferation studies.

Quantitative Data Summary

The inhibitory activity of this compound has been quantified against both the COX enzymes and a panel of human cancer cell lines. The data is summarized in the tables below for easy comparison.

Table 1: Enzymatic Inhibitory Activity of this compound

| Target Enzyme | IC50 (μM) |

| COX-1 | 20.14[3][4][5][6][7] |

| COX-2 | 0.28[3][4][5][6][7] |

Table 2: Anti-proliferative Activity of this compound against Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (μM) |

| A549 | Lung Carcinoma | 1.94 ± 0.06[8][9] |

| HeLa | Cervical Carcinoma | 2.98 ± 0.17[8][9] |

| MCF-7 | Breast Adenocarcinoma | 2.99 ± 0.13[8][9] |

| HepG2 | Hepatocellular Carcinoma | 2.96 ± 0.14[8][9] |

Mechanism of Action: Signaling Pathways

This compound exerts its anti-cancer effects primarily through the induction of apoptosis, which is mediated by both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Inhibition of COX-2 by this compound leads to a cascade of molecular events that culminate in programmed cell death.

Caption: this compound induces apoptosis via extrinsic and intrinsic pathways.

Experimental Protocols

The following are detailed protocols for key experiments to study the effects of this compound on cancer cell proliferation and apoptosis.

Experimental Workflow

Caption: Standard workflow for evaluating this compound in cancer cells.

Cell Viability Assay (MTT Assay)

This protocol is used to determine the cytotoxic effects of this compound on cancer cells.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

96-well plates

-

This compound stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (cell culture grade)

-

Phosphate-buffered saline (PBS)

-

Microplate reader

Protocol:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.

-

Prepare serial dilutions of this compound in complete medium from the stock solution.

-

Remove the medium from the wells and add 100 µL of the diluted this compound solutions to the respective wells. Include a vehicle control (medium with DMSO) and a blank (medium only).

-

Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium containing MTT from each well.

-

Add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

Western Blot Analysis for Apoptosis Markers

This protocol is used to detect changes in the expression of key apoptosis-related proteins following treatment with this compound.

Materials:

-

Cancer cells treated with this compound

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved caspase-3, anti-cleaved PARP, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Protocol:

-

Lyse the treated and control cells with RIPA buffer and quantify the protein concentration using a BCA assay.

-

Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Add ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

-

Analyze the band intensities relative to the loading control (e.g., β-actin).

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the effect of this compound on the cell cycle distribution of cancer cells.

Materials:

-

Cancer cells treated with this compound

-

PBS

-

70% cold ethanol

-

Propidium iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Protocol:

-

Harvest the treated and control cells by trypsinization and wash them with PBS.

-

Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.

-

Store the fixed cells at -20°C for at least 2 hours.

-

Wash the cells with PBS to remove the ethanol.

-

Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.

-

Analyze the samples using a flow cytometer, acquiring data for at least 10,000 events per sample.

-

Use appropriate software to analyze the cell cycle distribution (G0/G1, S, and G2/M phases).

Conclusion

This compound is a valuable research tool for investigating the role of COX-2 in cancer cell proliferation. Its high selectivity and potent anti-proliferative activity make it an ideal candidate for in vitro studies. The provided protocols offer a comprehensive framework for characterizing the effects of this compound on cancer cells, from determining its cytotoxicity to elucidating its mechanism of action on key signaling pathways involved in apoptosis and cell cycle regulation. These studies will contribute to a deeper understanding of COX-2's role in oncology and may aid in the development of novel cancer therapeutics.

References

- 1. Bioactive substances inhibiting COX-2 and cancer cells isolated from the fibrous roots of Alangium chinense (Lour.) Harms - RSC Advances (RSC Publishing) DOI:10.1039/D2RA06931H [pubs.rsc.org]

- 2. aacrjournals.org [aacrjournals.org]

- 3. COX | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]

- 4. medchemexpress.com [medchemexpress.com]

- 5. COX-2 | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Isoorientin (Homoorientin) | COX Inhibitor | AmBeed.com [ambeed.com]

- 8. Cyclooxygenase-2 (COX-2) as a Target of Anticancer Agents: A Review of Novel Synthesized Scaffolds Having Anticancer and COX-2 Inhibitory Potentialities - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Application Notes and Protocols: Utilizing Cox-2-IN-23 in Combination with Chemotherapy Agents

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclooxygenase-2 (COX-2) is an enzyme frequently overexpressed in various cancers, contributing to inflammation, tumor growth, and resistance to therapy.[1][2] Cox-2-IN-23 is a potent and selective inhibitor of COX-2, with an IC50 value of 0.28 µM for COX-2, exhibiting significantly higher selectivity over COX-1 (IC50 = 20.14 µM).[3] This selectivity profile suggests a reduced risk of gastrointestinal side effects associated with non-selective COX inhibitors.[4][5] Preclinical evidence with other selective COX-2 inhibitors suggests that their combination with conventional chemotherapy agents can lead to synergistic anti-tumor effects, enhance apoptosis, and induce cell cycle arrest in cancer cells.[6][7][8] These application notes provide a comprehensive overview and detailed protocols for investigating the synergistic potential of this compound in combination with standard chemotherapy agents such as cisplatin, doxorubicin, and paclitaxel.

Mechanism of Action and Rationale for Combination Therapy

COX-2 promotes tumorigenesis through the production of prostaglandins, particularly PGE2, which can stimulate cell proliferation, angiogenesis, and invasion while inhibiting apoptosis.[2] By inhibiting COX-2, this compound is expected to counteract these pro-tumorigenic effects. The rationale for combining this compound with chemotherapy lies in the potential for synergistic or additive effects, where the combination is more effective than either agent alone. This can be achieved through several mechanisms:

-

Enhanced Apoptosis: Chemotherapy drugs induce apoptosis in cancer cells. COX-2 inhibitors can potentiate this effect by downregulating anti-apoptotic proteins (e.g., Bcl-2) and upregulating pro-apoptotic proteins (e.g., Bax), as well as activating caspases.[9][10]

-

Cell Cycle Arrest: COX-2 inhibitors have been shown to induce cell cycle arrest, often at the G0/G1 or G2/M phase, which can sensitize cancer cells to the cytotoxic effects of chemotherapy agents that target dividing cells.[11][12][13]

-

Inhibition of Drug Resistance: Overexpression of COX-2 has been linked to resistance to chemotherapy.[14] By inhibiting COX-2, this compound may help to overcome this resistance.

-

Modulation of Signaling Pathways: The synergistic effects of COX-2 inhibitors and chemotherapy are often mediated through the modulation of key signaling pathways involved in cell survival and proliferation, such as the NF-κB and Akt pathways.[15]

Data Presentation: Expected Synergistic Effects

While specific quantitative data for this compound in combination with chemotherapy is not yet publicly available, the following table summarizes representative data from studies using other selective COX-2 inhibitors, which can serve as a benchmark for designing experiments with this compound.

| COX-2 Inhibitor | Chemotherapy Agent | Cancer Cell Line | Effect | Quantitative Measure (Example) | Reference |

| Celecoxib | Paclitaxel | OVCAR-3 (Ovarian) | Enhanced apoptosis and growth inhibition | Significant increase in apoptotic cells with combination treatment | [12][15] |

| Celecoxib | Doxorubicin | HL-60 (Leukemia) | Increased growth inhibition and apoptosis | Synergistic effect on cell viability (Combination Index < 1) | [7][8] |

| NS-398 | Cisplatin | A549 (Lung) | Increased cytotoxicity | Enhanced cisplatin-induced apoptosis | [16] |

| Celecoxib | Cisplatin | HeLa (Cervical) | Synergistic growth inhibition | Combination significantly reduced cell viability compared to single agents | [17] |

Mandatory Visualizations

Caption: Proposed mechanism of synergistic action between this compound and chemotherapy.

Caption: General experimental workflow for evaluating this compound and chemotherapy combinations.

Experimental Protocols

1. In Vitro Cell Viability Assay (MTT or Alamar Blue)

This protocol is designed to determine the cytotoxic effects of this compound and a chemotherapy agent, both alone and in combination, and to calculate the Combination Index (CI) to assess for synergy.[18][19]

-

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

96-well plates

-

This compound (dissolved in DMSO)

-

Chemotherapy agent (e.g., cisplatin, doxorubicin, paclitaxel)

-

MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or Alamar Blue reagent

-

DMSO

-

Plate reader

-

-

Procedure:

-

Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Prepare serial dilutions of this compound and the chemotherapy agent in culture medium.

-

Treat the cells with:

-

This compound alone (multiple concentrations)

-

Chemotherapy agent alone (multiple concentrations)

-

Combination of this compound and chemotherapy agent at a constant ratio (multiple concentrations)

-

Vehicle control (DMSO)

-

-

Incubate the plate for 48-72 hours.

-

Add MTT or Alamar Blue reagent to each well and incubate according to the manufacturer's instructions.

-

If using MTT, add DMSO to dissolve the formazan crystals.

-

Measure the absorbance or fluorescence using a plate reader.

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Determine the IC50 values for each drug alone and in combination.

-

Calculate the Combination Index (CI) using software like CompuSyn. A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.[20]

-

2. Western Blot Analysis for Apoptosis Markers

This protocol is used to assess the induction of apoptosis by examining the cleavage of key apoptotic proteins.[21][22]

-

Materials:

-

Treated cell lysates

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-cleaved caspase-3, anti-cleaved PARP, anti-Bcl-2, anti-Bax)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

-

-

Procedure:

-

Treat cells with this compound, the chemotherapy agent, or the combination for a predetermined time.

-

Lyse the cells and quantify the protein concentration.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Wash the membrane again and add the chemiluminescent substrate.

-

Capture the signal using an imaging system.

-

Analyze the band intensities to determine the levels of apoptotic markers. An increase in cleaved caspase-3 and cleaved PARP, and a change in the Bax/Bcl-2 ratio are indicative of apoptosis.

-

3. In Vivo Xenograft Tumor Model

This protocol outlines a general procedure for evaluating the in vivo efficacy of the combination therapy in a mouse xenograft model.[11][23][24]

-

Materials:

-

Immunocompromised mice (e.g., nude or SCID)

-

Cancer cells for injection

-

Matrigel (optional)

-

This compound formulation for in vivo administration

-

Chemotherapy agent formulation for in vivo administration

-

Calipers

-

-

Procedure:

-

Subcutaneously inject cancer cells (often mixed with Matrigel) into the flank of the mice.

-

Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomize the mice into treatment groups:

-

Vehicle control

-

This compound alone

-

Chemotherapy agent alone

-

Combination of this compound and chemotherapy agent

-

-

Administer the treatments according to a predetermined schedule and route (e.g., oral gavage, intraperitoneal injection).

-

Measure the tumor volume with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²)/2.

-

Monitor the body weight of the mice as an indicator of toxicity.

-

At the end of the study (when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry).

-

Compare the tumor growth inhibition between the different treatment groups.

-

Conclusion

The combination of the selective COX-2 inhibitor, this compound, with standard chemotherapy agents represents a promising strategy to enhance anti-cancer efficacy. The provided application notes and protocols offer a framework for researchers to systematically investigate the synergistic potential of this combination in both in vitro and in vivo models. Careful execution of these experiments will provide valuable data on the efficacy and underlying mechanisms of this therapeutic approach, potentially leading to improved cancer treatment strategies.

References

- 1. Frontiers | Cyclooxygenase-2 Inhibitor: A Potential Combination Strategy With Immunotherapy in Cancer [frontiersin.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. The selective cyclooxygenase-2 inhibitor NS398 ameliorates cisplatin-induced impairments in mitochondrial and cognitive function - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. COX 2-inhibitors; a thorough and updated survey into combinational therapies in cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Combination of celecoxib and doxorubicin increases growth inhibition and apoptosis in acute myeloid leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Mechanisms of phytonutrient modulation of Cyclooxygenase-2 (COX-2) and inflammation related to cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. COX-2 upregulation by tumour cells post-chemotherapy fuels the immune evasive dark side of cancer inflammation [cell-stress.com]

- 10. In vitro cytotoxic evaluation of some synthesized COX-2 inhibitor derivatives against a panel of human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Statistical Assessment of Drug Synergy from In Vivo Combination Studies Using Mouse Tumor Models - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synergistic Effect of COX-2 Inhibitor on Paclitaxel-Induced Apoptosis in the Human Ovarian Cancer Cell Line OVCAR-3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. COX-2 as a target for cancer chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Selective cyclooxygenase inhibitors increase paclitaxel sensitivity in taxane-resistant ovarian cancer by suppressing P-glycoprotein expression - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Synergistic Effect of COX-2 Inhibitor on Paclitaxel-Induced Apoptosis in the Human Ovarian Cancer Cell Line OVCAR-3 - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Interactions of Analgesics with Cisplatin: Modulation of Anticancer Efficacy and Potential Organ Toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Synergistic celecoxib and dimethyl-celecoxib combinations block cervix cancer growth through multiple mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 18. In vitro cell viability assay and calculation of combination indices. [bio-protocol.org]

- 19. 2.6. Cell Viability Test and Calculation of the Combination Index [bio-protocol.org]

- 20. cdn-links.lww.com [cdn-links.lww.com]

- 21. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 22. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Xenograft Models and In Vivo Therapies [bio-protocol.org]

- 24. Combination therapy in a xenograft model of glioblastoma: enhancement of the antitumor activity of temozolomide by an MDM2 antagonist - PMC [pmc.ncbi.nlm.nih.gov]

Experimental Design for Neuroinflammation Studies of Cox-2-IN-23

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for designing and conducting experiments to evaluate the efficacy of Cox-2-IN-23, a selective cyclooxygenase-2 (Cox-2) inhibitor, in mitigating neuroinflammation. The protocols outlined below cover both in vitro and in vivo models of neuroinflammation, offering detailed methodologies for key assays and data interpretation.

Introduction to Cox-2 in Neuroinflammation

Neuroinflammation is a critical component in the pathogenesis of various neurodegenerative diseases. Cyclooxygenase-2 (Cox-2), an inducible enzyme, plays a pivotal role in the inflammatory cascade by catalyzing the production of prostaglandins, which are key mediators of inflammation.[1][2] While Cox-2 has been implicated in neuronal damage, its role is complex, with some studies suggesting it may also have neuroprotective functions.[1][3] Selective inhibition of Cox-2 is therefore a promising therapeutic strategy to modulate neuroinflammation and its detrimental effects on neuronal health.

This compound is a potent and selective inhibitor of Cox-2, with an IC50 of 0.28 µM for Cox-2 and 20.14 µM for Cox-1. This selectivity profile suggests a favorable therapeutic window with potentially reduced gastrointestinal side effects associated with non-selective Cox inhibitors. These protocols are designed to rigorously assess the anti-neuroinflammatory properties of this compound.

In Vitro Experimental Design: LPS-Induced Neuroinflammation in Microglia

The most common in vitro model for studying neuroinflammation involves the use of microglial cell lines, such as BV2, stimulated with lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria.[4][5] This model mimics the inflammatory response of microglia, the resident immune cells of the central nervous system.

Experimental Workflow: In Vitro Studies

Caption: Workflow for in vitro neuroinflammation studies.

Detailed Protocols: In Vitro

1. Cell Culture and Treatment:

-

Cell Line: Murine BV2 microglial cells.

-

Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

-

Seeding Density: Seed 5 x 10^5 cells/well in a 6-well plate and allow to adhere for 24 hours.[4]

-

Pre-treatment: Replace the medium with serum-free DMEM. Add this compound at various concentrations (e.g., 0.1, 1, 10 µM) and incubate for 1 hour. A vehicle control (DMSO) should be included.

-

LPS Stimulation: Add LPS to a final concentration of 100 ng/mL to all wells except the negative control.[5]

-

Incubation: Incubate for the desired time points (e.g., 6 hours for cytokine measurement, 24 hours for nitric oxide and protein expression).

2. Enzyme-Linked Immunosorbent Assay (ELISA) for TNF-α and IL-6:

-